An In-depth Technical Guide to N-(Methoxycarbonyl)-L-serine methyl ester (CAS 96854-24-9)
An In-depth Technical Guide to N-(Methoxycarbonyl)-L-serine methyl ester (CAS 96854-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-serine methyl ester, with CAS number 96854-24-9, is a derivative of the amino acid L-serine. This compound serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and the development of novel therapeutic agents. Its bifunctional nature, possessing both a protected amine and a methyl-esterified carboxylic acid, allows for selective chemical transformations, making it a versatile intermediate in complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential applications, offering a technical resource for professionals in chemical research and drug development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of N-(Methoxycarbonyl)-L-serine methyl ester is crucial for its effective use in research and synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 96854-24-9 | [1][2][3][4] |
| Molecular Formula | C6H11NO5 | [1][3][4][5] |
| Molecular Weight | 177.16 g/mol | [1][4][5] |
| Accurate Mass | 177.064 Da | [1][3] |
| IUPAC Name | methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | [3] |
| Synonyms | (S)-N-(Methoxycarbonyl)serine Methyl Ester | [3] |
| Appearance | Neat (liquid or solid) | [3] |
| Shipping Temperature | Room Temperature | [3] |
Structural Information
The structural formula and connectivity of N-(Methoxycarbonyl)-L-serine methyl ester are essential for understanding its chemical behavior.
| Identifier | Value | Source |
| SMILES | COC(=O)NC(=O)OC | [1][3] |
| InChI | InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1 | [1][3] |
Synthesis and Purification
The synthesis of N-(Methoxycarbonyl)-L-serine methyl ester typically involves the protection of the amino group of L-serine methyl ester. A common method is the reaction of L-serine methyl ester hydrochloride with methyl chloroformate in the presence of a base.
Example Synthetic Protocol:
A general procedure involves dissolving L-serine methyl ester hydrochloride in a suitable solvent, such as dichloromethane or a biphasic system with water. The solution is cooled in an ice bath, and a base, such as sodium bicarbonate or an organic base like triethylamine, is added to neutralize the hydrochloride. Subsequently, methyl chloroformate is added dropwise while maintaining the temperature and pH. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted, dried, and purified, often through evaporation of the solvent.[6] One reported synthesis achieved a 92% yield of the pure product.[6]
Purification Insights:
Purification strategies are critical to obtaining high-purity N-(Methoxycarbonyl)-L-serine methyl ester. Challenges can arise from the removal of side-products and unreacted starting materials. For instance, in the deprotection of the amine group of the hydrochloride salt of L-serine methyl ester, the small size of the triethylamine hydrochloride byproduct can complicate purification.[7][8] In such cases, precipitation in a suitable solvent like methanol can be employed to isolate the desired product, although some contamination may persist.[7]
Figure 1. General workflow for the synthesis of N-(Methoxycarbonyl)-L-serine methyl ester.
Spectroscopic Characterization
Spectroscopic data is fundamental for the structural elucidation and confirmation of N-(Methoxycarbonyl)-L-serine methyl ester. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. For the related L-serine methyl ester, a strong band around 1735 cm-1 is attributed to the C=O stretching of the ester group.[7] A broad band around 3235 cm-1 originates from the overlapping stretching vibrations of O-H and N-H bonds.[7] For N-(Methoxycarbonyl)-L-serine methyl ester, one would also expect to see a characteristic C=O stretching frequency for the carbamate group, typically in the range of 1740-1680 cm-1.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The accurate mass of N-(Methoxycarbonyl)-L-serine methyl ester is 177.064 Da.[1][3] High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of the synthesized product. For related serine derivatives, gas chromatography-mass spectrometry (GC/MS) has been used to analyze derivatized forms of serine, providing detailed fragmentation patterns.[11]
Applications in Research and Development
N-(Methoxycarbonyl)-L-serine methyl ester is a versatile intermediate in organic synthesis with applications in several areas of research and development.
Peptide Synthesis
As a protected amino acid derivative, this compound is a valuable building block in solution-phase and solid-phase peptide synthesis. The methoxycarbonyl protecting group for the amine allows for the selective formation of peptide bonds at the carboxylic acid terminus.
Synthesis of Non-natural Amino Acids and Chiral Ligands
The functional groups of N-(Methoxycarbonyl)-L-serine methyl ester can be further modified to create a variety of non-natural amino acids. For instance, the hydroxyl group can be a site for further chemical transformations. These modified amino acids are of interest in the development of peptidomimetics and other biologically active molecules.
Drug Discovery
The serine backbone is a common motif in many natural products and pharmaceutical compounds. N-(Methoxycarbonyl)-L-serine methyl ester can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. Its use as a chiral building block ensures the stereochemical integrity of the final product, which is often crucial for biological activity.
Safety and Handling
For research use only, N-(Methoxycarbonyl)-L-serine methyl ester is not intended for diagnostic or therapeutic use.[4] While specific hazard information for this compound is not extensively detailed, general laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[12] For the related compound N-Boc-L-serine methyl ester, it is noted to be non-hazardous according to US OSHA Hazard Communication Standard 2024.[13] However, it is always prudent to consult the specific Safety Data Sheet (SDS) for the compound being used.
Storage and Stability
Proper storage is essential to maintain the integrity of N-(Methoxycarbonyl)-L-serine methyl ester. It should be stored in a tightly closed container in a dry and well-ventilated place.[13] Incompatible materials to avoid include strong acids, strong bases, and oxidizing agents.[13][14]
Figure 2. Key safety and handling considerations.
Conclusion
N-(Methoxycarbonyl)-L-serine methyl ester is a key chemical intermediate with significant utility in organic synthesis, particularly for researchers in peptide chemistry and drug discovery. Its well-defined structure and reactivity profile, combined with established synthetic routes, make it a reliable building block for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the laboratory.
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N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. PubChem. [Link]
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N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. PubChem. [Link]
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N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5. PubChem. [Link]
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(PDF) Preparation of methyl ester of L-serine. ResearchGate. [Link][8]
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SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]
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l-Serine, methyl ester, hydrochloride. NIST WebBook. [Link]
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Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to pl. OSTI.GOV. [Link][11]
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1 H NMR spectra of L-serine, Ser:CB[6] mixture in the molar ratio... ResearchGate. [Link][10]
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l-Serine, N,O-bis(2-thienylcarbonyl)-, methyl ester. NIST WebBook. [Link]
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